molecular formula C19H19N3O2 B7639072 N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide

N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide

Cat. No. B7639072
M. Wt: 321.4 g/mol
InChI Key: XRGOPWDYDJFGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological effects, making it a promising candidate for research purposes.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide involves the inhibition of specific enzymes and pathways involved in inflammation, tumor growth, and oxidative stress. This compound has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of inflammatory mediators. It also inhibits the activation of NF-κB, a transcription factor that regulates inflammation and tumor growth. Additionally, this compound has been shown to scavenge free radicals, reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, this compound has been shown to reduce oxidative stress, which is a major contributor to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide is its potent anti-inflammatory and anti-tumor properties, making it a promising candidate for research purposes. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to elucidate the exact mechanisms of action of this compound, which can help in the development of more potent and efficacious drugs.

Synthesis Methods

The synthesis of N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide involves the reaction between furan-2-carboxylic acid and cyclopropyl(phenyl)methanamine in the presence of appropriate reagents. The reaction is carried out under specific conditions to obtain the desired product. This synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(17-9-8-16(24-17)12-22-11-10-20-13-22)21-18(15-6-7-15)14-4-2-1-3-5-14/h1-5,8-11,13,15,18H,6-7,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGOPWDYDJFGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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